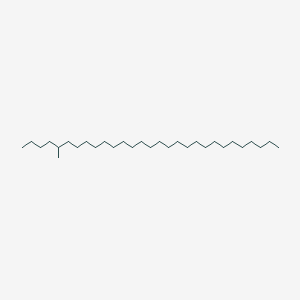
5-Methylnonacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylnonacosane: is a long-chain hydrocarbon with the molecular formula C₃₀H₆₂ . It is a methyl-branched alkane, specifically a derivative of nonacosane with a methyl group attached to the fifth carbon atom. This compound is often found in the cuticular hydrocarbons of insects and plays a role in chemical communication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylnonacosane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available long-chain alkanes or alkenes.
Purification: The product is purified using techniques like column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound is not common due to its specific applications and limited demand. it can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methylnonacosane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be used to remove any unsaturation or functional groups present.
Substitution: Halogenation or other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
5-Methylnonacosane has several scientific research applications:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry.
Biology: It plays a role in the study of insect cuticular hydrocarbons and their role in chemical communication.
Medicine: Research into its potential as a biomarker for certain diseases is ongoing.
Industry: It is used in the formulation of certain specialty lubricants and coatings.
Mechanism of Action
The mechanism of action of 5-Methylnonacosane in biological systems involves its role as a chemical signal. It interacts with specific receptors on the surface of insects, triggering behavioral responses. The molecular targets and pathways involved in these interactions are still under investigation, but it is known to be part of the complex chemical communication system in insects.
Comparison with Similar Compounds
Similar Compounds
Nonacosane: The parent compound without the methyl group.
3-Methylnonacosane: A similar compound with the methyl group at the third carbon.
7-Methylnonacosane: A similar compound with the methyl group at the seventh carbon.
Uniqueness
5-Methylnonacosane is unique due to its specific branching pattern, which can influence its physical properties and biological activity. The position of the methyl group can affect its interaction with receptors and its role in chemical communication.
Properties
CAS No. |
71868-29-6 |
|---|---|
Molecular Formula |
C30H62 |
Molecular Weight |
422.8 g/mol |
IUPAC Name |
5-methylnonacosane |
InChI |
InChI=1S/C30H62/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-29-30(3)28-7-5-2/h30H,4-29H2,1-3H3 |
InChI Key |
OGTLNRSFHFQTMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
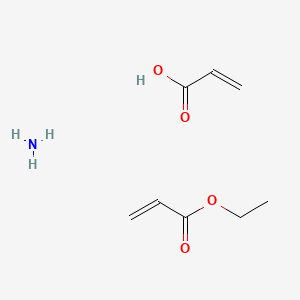
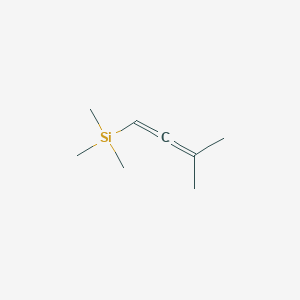
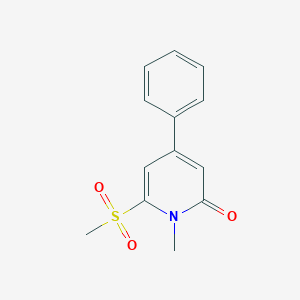

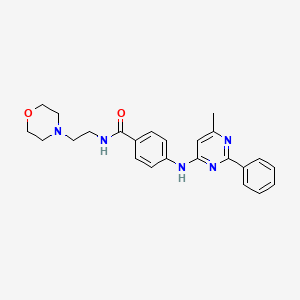
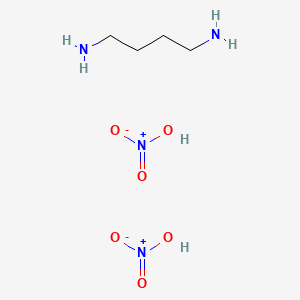
![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)
![Trimethyl{3-[2-(prop-2-en-1-yl)oxiran-2-yl]propyl}stannane](/img/structure/B14477161.png)
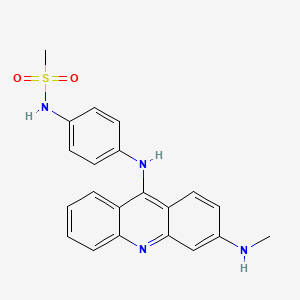
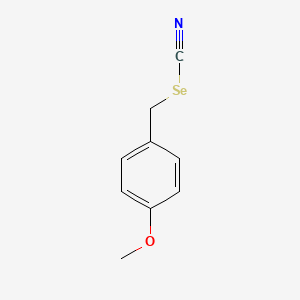
![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)
![4-[2-(4-Chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14477191.png)
![{2-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]ethyl}benzene](/img/structure/B14477198.png)
